1-[3-(ALLYLSULFANYL)-6-(4-ETHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE
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Overview
Description
1-[3-(ALLYLSULFANYL)-6-(4-ETHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes an allylsulfanyl group, an ethoxyphenyl group, and a triazino-benzoxazepine core
Preparation Methods
The synthesis of 1-[3-(ALLYLSULFANYL)-6-(4-ETHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[3-(ALLYLSULFANYL)-6-(4-ETHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the triazino-benzoxazepine core, leading to the formation of dihydro derivatives.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: It may find use in the development of new materials or as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-[3-(ALLYLSULFANYL)-6-(4-ETHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The allylsulfanyl group may form covalent bonds with nucleophilic sites, while the triazino-benzoxazepine core may engage in non-covalent interactions, such as hydrogen bonding or π-π stacking .
Comparison with Similar Compounds
Similar compounds to 1-[3-(ALLYLSULFANYL)-6-(4-ETHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE include:
3-(ALLYLSULFANYL)-10-BROMO-6-{6-NITRO-1,3-BENZODIOXOL-5-YL}-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE: This compound shares the triazino-benzoxazepine core but has different substituents, such as a bromo and nitro group.
1-[3-(ALLYLSULFANYL)-6-(2,3,4-TRIMETHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]ETHANONE: This compound has a trimethoxyphenyl group instead of the ethoxyphenyl group, which may result in different chemical properties and reactivity.
1-[(6S)-3-(ALLYLSULFANYL)-6-(4-ETHOXY-3-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]ETHANONE: This compound has an additional methoxy group on the phenyl ring, which may influence its biological activity and interactions.
Properties
IUPAC Name |
1-[6-(4-ethoxyphenyl)-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-4-14-31-23-24-21-20(25-26-23)18-8-6-7-9-19(18)27(15(3)28)22(30-21)16-10-12-17(13-11-16)29-5-2/h4,6-13,22H,1,5,14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFRKGMDZXFBIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2N(C3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC=C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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